molecular formula C24H21FN2O B5712303 N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide

N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide

Cat. No.: B5712303
M. Wt: 372.4 g/mol
InChI Key: QQAGAPKULPBYSZ-YZSQISJMSA-N
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Description

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring substituted with a fluorophenyl group and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with 2,2-diphenylcyclopropanecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O/c1-17(18-12-14-21(25)15-13-18)26-27-23(28)22-16-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3,(H,27,28)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGAPKULPBYSZ-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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